Desferrioxamine D1

CAS No.: 5722-48-5

Cat. No.: VC1862882

Molecular Formula: C27H50N6O9

Molecular Weight: 602.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5722-48-5 |

|---|---|

| Molecular Formula | C27H50N6O9 |

| Molecular Weight | 602.7 g/mol |

| IUPAC Name | N'-[5-[[4-[5-acetamidopentyl(hydroxy)amino]-4-oxobutanoyl]amino]pentyl]-N-[5-[acetyl(hydroxy)amino]pentyl]-N'-hydroxybutanediamide |

| Standard InChI | InChI=1S/C27H50N6O9/c1-22(34)28-16-6-3-10-20-32(41)26(38)14-13-25(37)30-18-8-5-11-21-33(42)27(39)15-12-24(36)29-17-7-4-9-19-31(40)23(2)35/h40-42H,3-21H2,1-2H3,(H,28,34)(H,29,36)(H,30,37) |

| Standard InChI Key | IEYBTYRDMTXDKO-UHFFFAOYSA-N |

| SMILES | CC(=O)NCCCCCN(C(=O)CCC(=O)NCCCCCN(C(=O)CCC(=O)NCCCCCN(C(=O)C)O)O)O |

| Canonical SMILES | CC(=O)NCCCCCN(C(=O)CCC(=O)NCCCCCN(C(=O)CCC(=O)NCCCCCN(C(=O)C)O)O)O |

Introduction

Chemical Structure and Properties

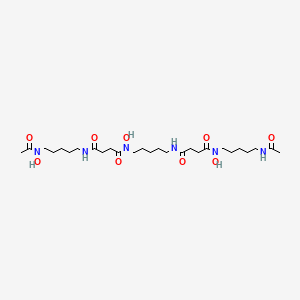

Desferrioxamine D1 is characterized by its complex molecular structure featuring multiple hydroxamate groups capable of binding iron ions with high affinity. The compound is an acyclic desferrioxamine that functions as the N-acetyl derivative of desferrioxamine B .

Basic Chemical Information

| Property | Value |

|---|---|

| Molecular Formula | C27H50N6O9 |

| Molecular Weight | 602.7 g/mol |

| CAS Number | 5722-48-5 |

| IUPAC Name | N'-[5-[[4-[5-acetamidopentyl(hydroxy)amino]-4-oxobutanoyl]amino]pentyl]-N-[5-[acetyl(hydroxy)amino]pentyl]-N'-hydroxybutanediamide |

| Chemical Classification | Hydroxamic acid siderophore |

The molecule contains multiple hydroxamate groups that are critical for its iron-binding capabilities. These structural elements allow Desferrioxamine D1 to form stable complexes with ferric ions (Fe³⁺), which is essential for its biological function as an iron chelator .

Structural Characteristics

Desferrioxamine D1 is structurally related to desferrioxamine B but differs primarily in its acylation pattern. The central structure consists of alternating diamine and dicarboxylic acid units, with the terminal amine group bearing an acetyl modification that distinguishes it from desferrioxamine B . This structural modification affects its physical properties and potentially its biological behavior, including binding affinity for iron and other metals.

The compound's chemical structure can be represented as containing a framework of hydroxamate groups connected by aliphatic chains, with specific functional groups positioned to optimize metal ion coordination .

Biological Sources and Production

Desferrioxamine D1 occurs naturally in several microbial species, particularly among actinomycetes, where it serves essential functions in iron acquisition.

Natural Sources

The compound has been reported in multiple Streptomyces species, including:

These microorganisms produce Desferrioxamine D1 as part of their adaptive strategy to acquire iron from the environment, particularly in conditions where this essential nutrient is limited in bioavailability.

Laboratory Production

In laboratory settings, Desferrioxamine D1 can be isolated from culture broths of Streptomyces pilosus ETH 21748 along with other ferrioxamins (A, B, C, D1, D2, E, and F). The isolation typically involves treatment with Hyflo-Supercel and aqueous ferric sulfate, followed by extraction with phenol-chloroform. Further purification via chromatography using Dowex 50 WX2 with ammonium acetate buffer allows for separation of the different ferrioxamins .

Synthetic pathways have also been developed, involving multiple steps:

-

Starting with 1-amino-5-nitropentane

-

Protection with benzyloxycarbonyl chloride

-

Reduction to produce hydroxylamine derivatives

-

Reaction with succinic anhydride

-

Cyclization and further modification steps

Biosynthesis Pathways

The biosynthesis of Desferrioxamine D1 has been the subject of detailed investigation, revealing multiple potential pathways for its production in microbial systems.

Enzyme-Dependent Pathway

Research by Spohn et al. (2022) investigated the biosynthetic pathway of Desferrioxamine D1, identifying it as the N-acetylated analogue of desferrioxamine B (DFOB). Their findings suggest one possible biosynthetic route involves a DesD-dependent condensation pathway, where the enzyme DesD catalyzes the condensation of specific precursors. This pathway requires the condensation of N′-Ac-SHDP (compound 7) with the dimer AHDP-SHDP (compound 4) produced from the first round of DesD catalysis .

The DesD enzyme plays a critical role in this pathway, as it recognizes both N-succinyl-N-hydroxy-1,5-diaminopentane (SHDP, compound 3) and N′-Ac-SHDP (compound 7) as substrates for condensation with AHDP-SHDP (compound 4) to produce desferrioxamine B or Desferrioxamine D1, respectively .

Enzyme-Independent Pathway

An alternative, and likely dominant, pathway involves the direct N-acetylation of desferrioxamine B. This process is enzyme-independent and requires only acetyl coenzyme A (Ac-CoA). The reaction produces Desferrioxamine D1 along with three constitutional isomers containing an N-O-acetyl group installed at one of the three hydroxamic acid groups of desferrioxamine B .

The formation of these products is pH-dependent:

-

At pH < 8.5: N-O-acetylated isomers are dominant

This pH-dependent behavior provides insight into the environmental conditions that might favor the production of Desferrioxamine D1 in natural systems.

Biosynthetic Precursors

The biosynthesis begins with precursor molecules derived from amino acids and involves enzymatic modifications leading to the formation of hydroxamic acid structures. Key enzymes in the biosynthetic pathway include those from the DesABCD enzyme cluster, which facilitate the conversion of simple precursors into the complex structure of Desferrioxamine D1 .

Biological Functions and Applications

As a siderophore, Desferrioxamine D1 serves critical functions in both microbial systems and potential therapeutic applications.

Iron Chelation Mechanism

Desferrioxamine D1 primarily functions as an iron chelator. The hydroxamate groups in its structure interact with ferric ions (Fe³⁺), forming stable complexes. This reaction facilitates iron uptake for microbial growth and has significant implications for therapeutic applications.

The general reaction can be represented as a coordination chemistry process where the hydroxamate groups form multiple coordination bonds with the iron center, creating a high-stability complex that effectively sequesters the metal ion.

Pharmacokinetics and Administration

While specific pharmacokinetic data for Desferrioxamine D1 is limited, information about related compounds such as desferrioxamine provides insight into potential properties and applications.

Administration Routes

Desferrioxamine compounds can be administered through various routes:

-

Intramuscular injection

-

Subcutaneous infusion (preferred for chronic iron overload)

-

Intravenous infusion (preferred for acute iron poisoning)

-

Addition to dialysis fluid for intraperitoneal administration

Pharmacokinetic Properties

Studies on desferrioxamine have shown that during infusions, concentrations increase linearly with increasing doses. When administered during hemodialysis, maximum concentrations and area under the curve (AUC) values are slightly lower than those obtained in post-dialysis administration, indicating moderate loss through dialysate transfer .

During interdialysis periods, plasma desferrioxamine concentrations decrease with a mean half-life of approximately 18.7 ± 5.2 hours, while concentrations of aluminum-desferrioxamine chelate increase. This suggests a time-dependent chelation process that continues after administration .

Analytical Methods and Identification

Various analytical techniques have been employed to identify and characterize Desferrioxamine D1 in research and clinical settings.

Mass Spectrometry Analysis

Mass spectrometry-based structure elucidation has been a key method for identifying Desferrioxamine D1 and related compounds. Early observations of desferrioxamine B and D1 fragmentation showed an initial loss of the N-terminus, corresponding to the loss of either 118.1 or 160.1 mass units. This pattern serves as a foundation for structural identification .

The workflow for structure elucidation typically follows several steps:

-

Predicting molecular formula from accurate mass and MS/MS data

-

Filling out structures with appropriate desferrioxamine precursors

-

Taking the remainder of the molecular formula and placing an appropriate acid at the C-terminus

Molecular Networking

Molecular networking approaches have been employed to identify Desferrioxamine D1 and related compounds in complex mixtures. This technique groups compounds into clusters based on similarity in MS/MS fragmentation patterns, allowing for efficient identification of siderophores in microbial cultures .

Research has shown that Desferrioxamine D1 can be linked to other compounds such as desoxynocardamine in molecular networks with specific mass differences (e.g., 2 and 16 Da), providing insight into the relationships between different siderophores .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume